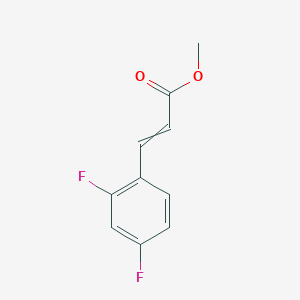

Methyl 3-(2,4-difluorophenyl)prop-2-enoate

Description

Significance of α,β-Unsaturated Esters in Contemporary Synthetic Strategies

α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group of an ester. evitachem.com This structural arrangement confers unique reactivity, making them exceptionally versatile intermediates in organic synthesis. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon, providing chemists with a powerful tool for carbon-carbon bond formation. evitachem.com

The reactivity of α,β-unsaturated esters is central to a variety of important transformations in organic chemistry. evitachem.com For instance, they are key substrates in Diels-Alder reactions, where they act as dienophiles to construct six-membered rings, a common motif in natural products and complex organic molecules. Furthermore, they can undergo a range of other reactions, including epoxidation, dihydroxylation, and cyclopropanation of the double bond, as well as reduction of either the double bond or the ester group.

The ability to introduce a wide array of functional groups through the versatile reactivity of the α,β-unsaturated ester system has cemented their role as indispensable building blocks in the synthesis of natural products, polymers, and pharmaceuticals. nih.govwikipedia.org Well-established reactions like the Wittig wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commnstate.edunih.gov and Horner-Wadsworth-Emmons reactions provide reliable methods for their synthesis, further enhancing their utility. organic-chemistry.org The Heck reaction is another powerful method for their preparation. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.govnih.gov

Role of Fluorinated Aromatic Systems in Chemical Design

The incorporation of fluorine atoms into aromatic systems has become a widespread strategy in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size (mimicking a hydrogen atom), and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. jocpr.comgoogle.comgoogle.comrasayanjournal.co.in

In drug design, the introduction of fluorine or fluorine-containing groups can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. jocpr.comgoogle.com This can increase the bioavailability and half-life of a drug. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target and its ability to permeate cell membranes. google.comgoogle.com The strategic placement of fluorine atoms can also modulate the conformation of a molecule, pre-organizing it for optimal interaction with a receptor.

Beyond pharmaceuticals, fluorinated aromatic compounds are utilized in materials science for the development of liquid crystals, polymers, and agrochemicals, where the unique properties of fluorine contribute to desired physical and chemical characteristics.

Overview of Research Trajectories Pertaining to Methyl 3-(2,4-difluorophenyl)prop-2-enoate

This compound has emerged as a significant intermediate in the synthesis of high-value compounds, most notably in the pharmaceutical sector. Its primary documented application is as a key building block in the industrial synthesis of Ticagrelor . nih.govjocpr.comgoogle.comgoogle.comrasayanjournal.co.in Ticagrelor is an antiplatelet medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.

The synthesis of Ticagrelor involves a multi-step sequence where the difluorophenyl and the prop-2-enoate moieties of this compound are incorporated into the final complex structure of the drug. The presence of the difluorophenyl group in Ticagrelor is crucial for its biological activity.

The synthesis of this compound itself is a subject of process chemistry research, with a focus on developing efficient, scalable, and cost-effective methods. Common synthetic routes include the Wittig reaction between 2,4-difluorobenzaldehyde (B74705) and a suitable phosphonium (B103445) ylide, or a Heck reaction involving the coupling of 2,4-difluorophenyl halide with methyl acrylate (B77674). evitachem.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org Optimization of these reaction conditions to improve yield and purity is an ongoing area of interest in industrial chemical research.

While its role as an intermediate for Ticagrelor is well-established, the inherent reactivity of this compound suggests potential for its use in the synthesis of other complex molecules. Its α,β-unsaturated ester functionality allows for a variety of chemical transformations, opening avenues for the creation of diverse molecular scaffolds for further investigation in drug discovery and materials science.

Chemical Compound Information

| Compound Name |

| This compound |

| Ticagrelor |

| 2,4-difluorobenzaldehyde |

| Methyl acrylate |

| 2,4-difluorophenyl halide |

Chemical Properties of this compound

| Property | Value |

| CAS Number | 186758-21-4 evitachem.comcacheby.com, 166883-00-7 ((E)-isomer) bldpharm.com |

| Molecular Formula | C₁₀H₈F₂O₂ nih.gov |

| Molecular Weight | 198.17 g/mol bldpharm.comnih.gov |

| Appearance | Solid |

| IUPAC Name | This compound |

Properties

IUPAC Name |

methyl 3-(2,4-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDQMSXOKRYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 2,4 Difluorophenyl Prop 2 Enoate and Its Analogues

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions represent the cornerstone of modern organic synthesis for constructing carbon-carbon bonds. Among these, the Mizoroki-Heck and Suzuki-Miyaura reactions are paramount for the arylation of alkenes, providing direct pathways to compounds like Methyl 3-(2,4-difluorophenyl)prop-2-enoate.

Mizoroki-Heck Reaction Protocols for Fluoroaryl Alkenes

The Mizoroki-Heck reaction, a palladium-catalyzed process, couples an unsaturated halide or triflate with an alkene in the presence of a base. mdpi.comwikipedia.org This method is a powerful tool for the direct vinylation or arylation of olefins and has been extensively developed since its independent discovery by Tsutomu Mizoroki and Richard F. Heck. mdpi.commychemblog.commdpi.com The reaction is highly versatile, tolerating a wide array of functional groups on both the coupling partners. mychemblog.commdpi.com

The synthesis of this compound can be efficiently achieved via the Mizoroki-Heck reaction by coupling a 2,4-difluoroaryl halide (e.g., 1-bromo-2,4-difluorobenzene (B57218) or 1-iodo-2,4-difluorobenzene) with methyl acrylate (B77674). mdpi.com Electron-withdrawing groups on the alkene, such as the ester group in methyl acrylate, make it an ideal substrate for this transformation. wikipedia.org The reaction typically proceeds with high trans-selectivity. organic-chemistry.org

The catalytic system generally consists of a palladium(II) acetate (B1210297) or palladium chloride precatalyst, which is reduced in situ to the active palladium(0) species. mychemblog.com The addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618), is often employed to stabilize the catalyst. wikipedia.org A variety of bases, including triethylamine (B128534) and potassium carbonate, are used to neutralize the hydrogen halide generated during the catalytic cycle. wikipedia.org

Interactive Data Table: Representative Conditions for Mizoroki-Heck Arylation of Methyl Acrylate

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | 2,4-Difluoroiodobenzene | 2,4-Difluorobromobenzene | 4-Bromo-1,2-difluorobenzene |

| Alkene | Methyl Acrylate | Methyl Acrylate | Methyl Acrylate |

| Catalyst | Pd(OAc)₂ | PdCl₂ | Pd(PPh₃)₄ |

| Ligand | PPh₃ | P(o-tolyl)₃ | None |

| Base | Et₃N | K₂CO₃ | NaOAc |

| Solvent | DMF | Acetonitrile | 1,4-Dioxane |

| Temperature | 100 °C | 120 °C | 90 °C |

| Yield | High | Good | Moderate to High |

Note: This table presents a synthesis of typical conditions reported for Mizoroki-Heck reactions and does not represent specific experimental results for the title compound.

The activation of carbon-fluorine (C-F) bonds in aryl fluorides presents a significant challenge in cross-coupling chemistry due to the high C-F bond dissociation energy, which is the strongest among carbon-halogen bonds. nih.gov Consequently, aryl fluorides are generally less reactive than the corresponding chlorides, bromides, and iodides in standard Heck reactions. nih.gov

The mechanism for C-F bond activation in a Heck-type reaction follows the general catalytic cycle but requires more forcing conditions or specialized catalytic systems. mdpi.commdpi.com The key step is the oxidative addition of the aryl fluoride's C-F bond to a low-valent palladium(0) complex. mdpi.com This step is often the rate-determining step and is facilitated by the use of electron-deficient aryl fluorides, where the aromatic ring's electron density is lowered, making the C-F bond more susceptible to cleavage. mdpi.comrsc.org The use of sterically demanding and highly electron-donating phosphine ligands on the palladium center can also promote the difficult oxidative addition step. nih.gov

Recent studies have explored alternative mechanistic pathways to overcome the high activation barrier. One such approach involves a Pd-Mg heterobimetallic mechanism, where a Grignard reagent acts as a co-catalyst. nih.gov In this model, the magnesium atom functions as a Lewis acid, coordinating to the fluorine atom and weakening the C-F bond, thereby facilitating its cleavage by the palladium center at a lower energy. nih.gov

Suzuki-Miyaura Coupling for Aryl-Vinyl Bond Formation

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, involving the reaction of an organoboron compound with a halide or pseudohalide, catalyzed by a palladium(0) complex. libretexts.org This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of the boron-based reagents. orgsyn.org

An alternative strategy for synthesizing this compound and its analogues is the Suzuki-Miyaura coupling between a 2,4-difluorophenylboronic acid and a suitable vinyl partner, such as methyl 3-bromoprop-2-enoate or a vinyl tosylate. acs.orgnih.gov Vinyl tosylates have emerged as stable and less toxic alternatives to vinyl halides or triflates for these couplings. acs.orgnih.gov

The catalytic cycle begins with the oxidative addition of the vinyl halide or tosylate to the Pd(0) catalyst. libretexts.org This is followed by transmetalation, where the aryl group from the boronic acid is transferred to the palladium(II) center, a step that requires a base (e.g., CsF, K₂CO₃) to activate the organoboron species. libretexts.orgnih.gov The final step is reductive elimination, which forms the desired aryl-vinyl C-C bond and regenerates the Pd(0) catalyst. libretexts.org Catalyst systems often employ ligands like SPhos or P(t-Bu)₃ to facilitate the reaction, especially with challenging substrates. nih.govorganic-chemistry.org

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Aryl-Vinyl Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Boronic Acid | 2,4-Difluorophenylboronic Acid | Phenylboronic Acid | Heteroarylboronic Acid |

| Vinyl Partner | Vinyl Tosylate acs.org | Vinyl Bromide | Vinyl Chloride nih.gov |

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ nih.gov |

| Ligand | None | P(t-Bu)₃ organic-chemistry.org | SPhos nih.gov |

| Base | K₂CO₃ | K₃PO₄ | CsF nih.gov |

| Solvent | Toluene/H₂O | DME | Isopropanol nih.gov |

| Temperature | 80 °C | Room Temperature | 60 °C |

| Yield | Good | High | Good |

Note: This table presents a synthesis of typical conditions reported for Suzuki-Miyaura reactions and does not represent specific experimental results for the title compound.

In recent years, nickel-based catalysts have gained significant attention as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings. acs.org Nickel catalysts have demonstrated remarkable efficacy in coupling a broad range of substrates, including those that are challenging for palladium systems, such as aryl fluorides and various phenol (B47542) derivatives. nih.gov

The use of nickel catalysts can be particularly advantageous for activating inert C-F bonds in aryl fluorides. nih.gov The lower electronegativity of nickel compared to palladium allows it to more readily undergo oxidative addition with strong bonds. nih.gov Catalyst systems often consist of a simple nickel salt like NiCl₂(PCy₃)₂ or NiBr₂·diglyme, paired with ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine. acs.orgnih.gov These methods expand the toolkit for synthesizing complex molecules, offering complementary reactivity to traditional palladium catalysis and enabling the use of a wider variety of starting materials. nih.govnih.gov

Condensation and Olefination Reactions

Condensation and olefination reactions are cornerstone strategies for the construction of the α,β-unsaturated system present in this compound. These methods typically involve the reaction of a carbonyl compound with a component containing an activated methylene (B1212753) group.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that serves as a powerful tool for C-C bond formation. wikipedia.org The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org For the synthesis of substituted cinnamates like this compound, this strategy is particularly effective.

The typical pathway involves the reaction of 2,4-difluorobenzaldehyde (B74705) with a compound containing an active methylene group, such as dimethyl malonate or methyl cyanoacetate. The reaction is generally catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine (B92270), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. wikipedia.orgmdpi.com This enolate then attacks the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule drives the reaction towards the formation of the stable conjugated alkene system. wikipedia.org

A key variation is the Doebner modification, which uses pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, such as malonic acid. wikipedia.org In such cases, the condensation is often followed by decarboxylation. wikipedia.org

Table 1: Knoevenagel Condensation for this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Transformation |

|---|---|---|---|

| 2,4-Difluorobenzaldehyde | Methyl Malonate | Piperidine/Ethanol | C=C bond formation |

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com It is renowned for establishing the double bond in a specific location, which is a significant advantage over other methods like alcohol dehydration that might produce mixtures of isomers. libretexts.org The core of the reaction is the interaction between a carbonyl compound and a phosphorus ylide (also known as a Wittig reagent). wikipedia.orgnih.gov

For the synthesis of this compound, the process begins with the preparation of a phosphonium (B103445) ylide. This is typically achieved by reacting triphenylphosphine with a methyl haloacetate (e.g., methyl bromoacetate) via an SN2 reaction to form a phosphonium salt. masterorganicchemistry.com This salt is then treated with a strong base, such as butyllithium, to deprotonate the carbon adjacent to the phosphorus, yielding the nucleophilic ylide. masterorganicchemistry.comlibretexts.org This ylide then reacts with 2,4-difluorobenzaldehyde. The mechanism proceeds through a betaine (B1666868) or, more directly, a four-membered oxaphosphetane intermediate. wikipedia.orglibretexts.orgorganic-chemistry.org This intermediate collapses to form the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides, such as the one derived from methyl haloacetate (due to the electron-withdrawing ester group), generally yield the (E)-alkene as the major product. organic-chemistry.org

Modern synthetic strategies have explored integrating the Wittig reaction with other transformations. For instance, tandem procedures involving olefin cross-metathesis followed by a Wittig olefination have been developed to create complex dienoic olefins in a single operation. organic-chemistry.org

Table 2: Wittig Reaction for this compound

| Carbonyl Component | Ylide Precursor | Base | Key Intermediate | Byproduct |

|---|

Specialized C-C Bond Forming Reactions

Beyond classical olefinations, specialized carbon-carbon bond-forming reactions offer alternative and often highly selective routes to fluorinated compounds and their precursors.

While direct copper-catalyzed carboxylation of gem-difluoroalkenes is a specific transformation, related copper-catalyzed reactions on similar substrates highlight modern approaches to C-C bond formation in fluorinated molecules. A notable example is the copper-catalyzed protoarylation of gem-difluoroallenes with aryl boronic esters. nih.govorganic-chemistry.org This method allows for the highly regioselective synthesis of functionalized gem-difluoroalkenes. nih.govorganic-chemistry.org

In this type of reaction, a copper catalyst, often in conjunction with a phosphine ligand, facilitates the addition of an aryl group to the γ-carbon of the gem-difluoroallene system. organic-chemistry.org This forms an alkenylcopper intermediate, which is then protonated to give the final gem-difluoroalkene product. organic-chemistry.org The reaction conditions are typically mild and show good tolerance for a variety of functional groups. nih.govorganic-chemistry.org While this specific example leads to protoarylation rather than carboxylation, it demonstrates the utility of copper catalysis in selectively forming C-C bonds in the presence of gem-difluoro groups, a strategy that could be adapted for incorporating a carboxyl or ester functionality.

The α,β-unsaturated system in esters like this compound is susceptible to further functionalization, including cyclopropanation. This reaction creates a cyclopropyl (B3062369) ring, a valuable motif in medicinal chemistry. A common method involves the reaction of the α,β-unsaturated ester with a sulfur ylide, such as a vinyl sulfoxonium ylide. rsc.org

Recent studies have shown that three-component reactions involving vinyl sulfoxonium ylides, aldehydes, and a C-H acid can lead to stereoselective cyclopropanation. rsc.org In the context of a precursor like this compound, the reaction would typically involve the Michael addition of a nucleophilic ylide to the β-carbon of the ester, followed by an intramolecular displacement to form the three-membered ring. The stereoselectivity of the addition can often be controlled, leading to specific diastereomers of the resulting cyclopropyl ester. rsc.org

Esterification and Functional Group Interconversion Routes

The final step in many syntheses of this compound is the formation of the methyl ester. This can be achieved either by direct esterification of the corresponding carboxylic acid or through functional group interconversion.

A primary route is the Fischer esterification of 3-(2,4-difluorophenyl)prop-2-enoic acid. This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the ester product.

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting 3-(2,4-difluorophenyl)prop-2-enoyl chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine, to afford the methyl ester in high yield under mild conditions.

Functional group interconversion can also be employed. For instance, synthesis might initially produce an ethyl or benzyl (B1604629) ester, which can then be converted to the methyl ester via transesterification. Another advanced route involves the alkylation of a silyl (B83357) enol ether derived from methyl isobutyrate with a suitable electrophile, a method that uses 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 3 2,4 Difluorophenyl Prop 2 Enoate

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The conjugated system in Methyl 3-(2,4-difluorophenyl)prop-2-enoate, composed of the carbon-carbon double bond and the ester carbonyl group, renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for important carbon-carbon bond-forming reactions.

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for this class of compounds. It involves the addition of a soft nucleophile, typically a resonance-stabilized carbanion like an enolate, to the β-carbon of the α,β-unsaturated system. The electron-withdrawing nature of both the ester group and the 2,4-difluorophenyl ring enhances the electrophilic character of the β-carbon, making this compound an effective Michael acceptor.

The scope of nucleophiles for this reaction is broad, including enolates derived from malonates, β-ketoesters, and β-diketones, which are particularly effective due to the high acidity of their α-protons. youtube.com The reaction creates a new carbon-carbon bond and, in the process, can generate up to two new stereocenters, making stereochemical control a critical aspect of its application.

Stereocontrol can be achieved through various strategies. One common approach is substrate-controlled diastereoselection, where a chiral auxiliary is temporarily attached to the molecule. For instance, α,β-unsaturated systems bearing chiral oxazolidinone auxiliaries have been used to direct incoming nucleophiles to a specific face of the molecule, leading to high diastereoselectivity. wikipedia.orgnih.gov Another strategy involves using a chiral catalyst to create a chiral environment around the reactants, thereby inducing enantioselectivity. nih.govnih.gov

| Michael Acceptor (Analogue) | Nucleophile | Catalyst/Conditions | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| (S)-3-((E)-But-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one | Glycine enolate equivalent | DBU, DMF, rt | >98:2 | 95 |

| (S)-3-((E)-Cinnamoyl)-4-phenyl-1,3-oxazolidin-2-one | Glycine enolate equivalent | DBU, DMF, rt | >98:2 | 91 |

| (R)-Camphorsultam Acrylate (B77674) | Lithium salt of N-benzyl-N-(methoxymethyl)amine | THF, -78 °C | 96:4 | 85 |

Data in this table is based on reactions with analogous chiral Michael acceptors to illustrate the principle of stereochemical control. wikipedia.orgnih.gov

The mechanism of the Michael addition is a well-established, three-step process:

Enolate Formation: A base abstracts an acidic α-proton from the donor molecule (e.g., diethyl malonate) to form a resonance-stabilized enolate nucleophile. nih.gov The stability of this enolate is key to the success of the reaction.

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of this compound. The π-electrons of the double bond are pushed onto the α-carbon, and the carbonyl π-electrons move to the oxygen atom, forming a new enolate intermediate. wikipedia.org This step is the conjugate or 1,4-addition.

Protonation: The newly formed enolate intermediate is protonated, typically by the conjugate acid of the base used in the first step or during an aqueous workup, to yield the final 1,5-dicarbonyl compound. nih.gov The intermediate subsequently tautomerizes from its enol form to the more stable keto form to give the final product. youtube.com

The efficiency and outcome of the Michael addition are highly dependent on the structures of both the nucleophile (donor) and the α,β-unsaturated compound (acceptor).

Nucleophile Structure: The reactivity of the nucleophile is related to its stability and steric bulk.

Acidity/Stability: Nucleophiles derived from compounds with highly acidic α-protons, such as β-diketones, β-ketoesters, and dialkyl malonates, are ideal Michael donors. youtube.com The resulting enolates are highly stabilized by resonance across multiple carbonyl groups, making them "soft" nucleophiles that preferentially undergo 1,4-addition. nih.gov Less stabilized enolates, such as those from simple ketones, are "harder" and may lead to competing 1,2-addition (attack at the carbonyl carbon). nih.gov

Steric Hindrance: Bulky nucleophiles may react more slowly or exhibit different selectivity profiles.

Acceptor Structure: The structure of this compound as a Michael acceptor significantly influences its reactivity.

Electronic Effects: The presence of two strong electron-withdrawing groups—the ester and the 2,4-difluorophenyl ring—increases the electrophilicity of the β-carbon. This makes the compound a highly activated Michael acceptor, favoring the 1,4-addition pathway.

Steric Effects: While the 2,4-difluorophenyl group adds some steric bulk, the primary site of attack (the β-carbon) is generally accessible. In cases with extremely hindered acceptors, such as some β,β-disubstituted enones, the reaction rate can decrease dramatically, sometimes requiring high pressure to proceed effectively. nih.govresearchgate.net

| Component | Structural Feature | Effect on Reactivity | Example |

|---|---|---|---|

| Donor (Nucleophile) | Two activating groups (e.g., -COOR, -COR) | Increases enolate stability, favors 1,4-addition | Diethyl malonate |

| Donor (Nucleophile) | One activating group (e.g., -COR) | Less stable enolate, may lead to competing 1,2-addition | Acetone |

| Acceptor | Electron-withdrawing group (EWG) at β-position | Increases electrophilicity of β-carbon, enhances rate | 2,4-Difluorophenyl group |

| Acceptor | Steric bulk at β-position | Decreases reaction rate | β,β-disubstituted enones |

This compound can participate in cycloaddition reactions, where its carbon-carbon double bond acts as a 2π-electron component. The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comorganic-chemistry.org

In this context, this compound functions as the dienophile ("diene-loving"). For a successful Diels-Alder reaction, the dienophile should be electron-poor. The reactivity of the subject compound is enhanced by the strong electron-withdrawing character of the ester group (-COOCH₃) and the 2,4-difluorophenyl ring. organic-chemistry.org These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. organic-chemistry.org

The general mechanism is a concerted, pericyclic process where three π-bonds are broken and two new σ-bonds and one new π-bond are formed simultaneously, creating a cyclohexene (B86901) derivative. While specific studies on the Diels-Alder reactivity of this compound are not prevalent, its structural analogues, substituted cinnamates, are known to undergo various cycloadditions, including photochemical [2+2] cycloadditions and [3+2] cycloadditions with nitrones, highlighting the versatility of the activated double bond. nih.govdigitellinc.comepa.gov

Michael Addition Reactions: Scope and Stereochemical Control

Transformations of the Ester Moiety

The ester functional group is another key reactive center in this compound, primarily susceptible to nucleophilic acyl substitution reactions.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that follows a second-order kinetic profile, being first-order in both the ester and the hydroxide (B78521) ion. digitellinc.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (-OCH₃) as the leaving group to form 3-(2,4-difluorophenyl)prop-2-enoic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of methanol (B129727), the carboxylic acid is formed.

The kinetics of hydrolysis are strongly influenced by the electronic nature of the substituents. The electron-withdrawing 2,4-difluorophenyl group is expected to increase the rate of hydrolysis, particularly under basic conditions. By pulling electron density away from the carbonyl carbon via the inductive effect, it enhances the carbon's partial positive charge, making it more susceptible to nucleophilic attack by hydroxide. This would lead to a faster reaction rate compared to an unsubstituted analogue like methyl cinnamate (B1238496). digitellinc.com

Transesterification Processes

The ester moiety of this compound is susceptible to transesterification, a fundamental reaction in organic synthesis that involves the conversion of one ester into another by reaction with an alcohol. This process is typically catalyzed by either an acid or a base, or by enzymes such as lipases.

Commonly, acid-catalyzed transesterification is performed using a large excess of the new alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven towards the product side by the large concentration of the reactant alcohol. For instance, the synthesis of methyl cinnamate from trans-cinnamic acid via Fischer esterification is a well-established procedure that can be adapted for transesterification. nsf.gov

Base-catalyzed transesterification offers a milder alternative. Catalysts such as a tetranuclear zinc cluster have been shown to be effective for the transesterification of various methyl esters under nearly neutral conditions. organic-chemistry.org This method demonstrates high functional group tolerance, which would be advantageous for a substituted compound like this compound. organic-chemistry.org

Enzymatic transesterification using lipases is a green and highly selective alternative. nih.gov Lipase-catalyzed reactions are often performed in a biphasic system or in emulsion particles, which can enhance the reaction efficiency. nih.govnih.gov These biocatalytic methods are valued for their high selectivity and operation under mild conditions. nih.gov

The following table summarizes representative conditions for transesterification reactions applicable to this compound, based on analogous transformations of similar methyl esters.

Table 1: Representative Transesterification Conditions for Methyl Esters

| Catalyst | Alcohol | Solvent | Conditions | Product Type |

| Sulfuric Acid (H₂SO₄) | Excess Primary Alcohol | None or inert solvent | Reflux | Corresponding Primary Ester |

| p-Toluenesulfonic Acid (pTSA) | Excess Secondary Alcohol | Toluene | Reflux with Dean-Stark trap | Corresponding Secondary Ester |

| Tetranuclear Zinc Cluster | Primary or Secondary Alcohol | Diisopropyl ether | 58-68 °C | Corresponding Ester |

| Lipase | Various Alcohols | Biphasic system or emulsion | Mild temperatures | Corresponding Ester |

Reduction Strategies of the Ester Group

The ester functional group in this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

A complete reduction of the ester to a primary alcohol, (E)-3-(2,4-difluorophenyl)prop-2-en-1-ol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). lumenlearning.combyjus.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate. byjus.commasterorganicchemistry.comlibretexts.org It is important to note that LiAlH₄ is a powerful reducing agent and can also reduce other functional groups if present. adichemistry.com

For a partial reduction of the ester to the corresponding aldehyde, (E)-3-(2,4-difluorophenyl)prop-2-enal, a less reactive and bulkier reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. masterorganicchemistry.comadichemistry.com The bulky isobutyl groups on the aluminum atom moderate its reactivity, allowing for the selective formation of the aldehyde. masterorganicchemistry.com

The table below outlines the expected products from the reduction of this compound with these common reducing agents.

Table 2: Reduction of this compound

| Reagent | Solvent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature, followed by aqueous workup | (E)-3-(2,4-difluorophenyl)prop-2-en-1-ol |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane | -78 °C, followed by aqueous workup | (E)-3-(2,4-difluorophenyl)prop-2-enal |

Electrophilic and Radical Reactions

Halogenation and Hydrohalogenation of the Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions, such as halogenation and hydrohalogenation.

Halogenation, for instance with bromine (Br₂), would be expected to proceed via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the vicinal dibromide, methyl 2,3-dibromo-3-(2,4-difluorophenyl)propanoate. The stereochemistry of the addition is typically anti. The direct bromination of methyl ketones in methanol has been shown to be a regioselective process. orgsyn.org In a related compound, methyl (2Z)-2-(bromomethyl)-3-(2,4-dichlorophenyl)prop-2-enoate was synthesized from the corresponding acrylate derivative, indicating that halogenation can also occur at the allylic position under certain conditions. nih.gov

Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond. Following Markovnikov's rule, the proton would add to the carbon atom that is less substituted, and the halide would add to the more substituted carbon, which is adjacent to the phenyl ring. This would result in the formation of methyl 3-bromo-3-(2,4-difluorophenyl)propanoate. A study on a similar dichlorophenyl derivative involved the use of aqueous HBr and concentrated H₂SO₄. nih.gov

Radical Pathways in C-C Bond Formation (e.g., Heck-type radical involvement)

The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds. wikipedia.org It typically involves the reaction of an unsaturated halide with an alkene. wikipedia.org While the classical Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, certain variations can involve radical intermediates. wikipedia.orgnih.gov

In the context of this compound, this molecule could potentially act as the alkene component in a Heck reaction with an aryl or vinyl halide. The reaction would lead to the formation of a more complex substituted alkene. The Mizoroki-Heck reaction, a specific type of Heck reaction, has been extensively studied for the coupling of aryl halides with various acrylates. ugent.be The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the outcome and efficiency of the coupling. ugent.be

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution. For Methyl 3-(2,4-difluorophenyl)prop-2-enoate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for unambiguous signal assignments.

Multi-dimensional NMR experiments are instrumental in deciphering complex spin systems and establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, a COSY spectrum would exhibit cross-peaks between the vinylic protons, confirming their adjacent relationship. Further correlations would be observed between the protons on the difluorophenyl ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the signals of the vinylic protons would show direct correlation to the vinylic carbon signals, and the methyl protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. In the case of this compound, HMBC correlations would be expected from the vinylic protons to the carbonyl carbon and the carbons of the aromatic ring. Correlations from the methyl protons to the carbonyl carbon would also be anticipated, confirming the ester functionality.

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| Vinylic H (α to C=O) | Vinylic H (β to C=O) | Vinylic C (α to C=O) | Carbonyl C, Vinylic C (β to C=O), Aromatic C1 |

| Vinylic H (β to C=O) | Vinylic H (α to C=O) | Vinylic C (β to C=O) | Vinylic C (α to C=O), Aromatic C1, Aromatic C6 |

| Aromatic H | Other Aromatic H's | Corresponding Aromatic C | Other Aromatic C's |

| Methyl H's | None | Methoxy C | Carbonyl C |

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can probe the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Identify Polymorphs: Different crystalline forms would give rise to distinct ¹³C chemical shifts and cross-polarization magic angle spinning (CP-MAS) spectra.

Determine Molecular Conformation: ssNMR can provide information on torsion angles and intermolecular interactions within the crystal lattice.

Study Molecular Dynamics: The technique can be used to investigate dynamic processes such as molecular rotations or reorientations in the solid state.

The existence of a crystal structure for the closely related compound, Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, suggests that this compound is also likely to be a crystalline solid at room temperature, making it a suitable candidate for solid-state NMR studies researchgate.net.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₈F₂O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of the compound.

Expected HRMS Data:

Molecular Formula: C₁₀H₈F₂O₂

Calculated Monoisotopic Mass: 198.0492 u

An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this calculated value.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides detailed structural information.

While specific MS/MS data for this compound is not available, a plausible fragmentation pathway can be predicted based on the structure of the molecule and general fragmentation principles for similar compounds.

Predicted Fragmentation Pattern:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 198 | [M - OCH₃]⁺ (m/z 167) | CH₃O• |

| 198 | [M - COOCH₃]⁺ (m/z 139) | •COOCH₃ |

| 167 | [C₉H₅F₂O]⁺ → [C₈H₅F₂]⁺ (m/z 139) | CO |

| 139 | [C₈H₅F₂]⁺ → [C₆H₃F₂]⁺ (m/z 113) | C₂H₂ |

The fragmentation would likely be initiated by the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl radical (•COOCH₃) from the molecular ion. Subsequent fragmentation of the resulting ions would involve losses of neutral molecules such as carbon monoxide (CO) and acetylene (C₂H₂), which are common fragmentation pathways for aromatic compounds.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide insights into molecular conformation.

The vibrational spectra of this compound would be characterized by several key absorption bands corresponding to its functional groups.

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O (Ester) | Stretching | 1715-1730 (strong) | 1715-1730 (weak) |

| C=C (Vinylic) | Stretching | 1620-1640 (medium) | 1620-1640 (strong) |

| C-O (Ester) | Stretching | 1250-1300 (strong) | 1250-1300 (weak) |

| C-F (Aromatic) | Stretching | 1100-1300 (strong) | 1100-1300 (medium) |

| Aromatic C=C | Stretching | 1450-1600 (multiple bands, medium) | 1450-1600 (multiple bands, strong) |

| =C-H (Vinylic) | Bending (out-of-plane) | 960-990 (strong) | 960-990 (weak) |

| C-H (Aromatic) | Bending (out-of-plane) | 800-880 (strong) | 800-880 (medium) |

| C-H (Methyl) | Stretching | 2850-2960 (medium) | 2850-2960 (medium) |

The complementary nature of FTIR and Raman spectroscopy would be beneficial for a complete vibrational analysis. For instance, the C=C stretching vibration of the acrylate (B77674) moiety is expected to be strong in the Raman spectrum due to the change in polarizability, while the C=O stretching of the ester group will be a prominent feature in the FTIR spectrum due to the large change in dipole moment. The specific positions and intensities of the aromatic C-H and C-F vibrational modes would be characteristic of the 2,4-disubstitution pattern on the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. Absorption occurs when the energy of the incident light matches the energy difference between the ground electronic state and an excited electronic state of the molecule.

The structure of this compound contains several chromophores—the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the ester. These groups are linked, forming an extended conjugated system (phenyl-C=C-C=O). This conjugation is the dominant factor in its UV-Vis spectrum.

The primary electronic transition responsible for the main absorption band in this molecule is a π → π transition. This involves the promotion of an electron from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π antibonding orbital (the lowest unoccupied molecular orbital, LUMO). Due to the extended conjugation, the energy gap between the HOMO and LUMO is reduced compared to the individual, isolated chromophores. This reduction in the energy gap results in the absorption of light at longer wavelengths (a bathochromic or "red" shift).

The 2,4-difluoro substituents on the phenyl ring and the methyl ester group act as auxochromes. While the fluorine atoms have a strong inductive electron-withdrawing effect, their lone pairs can participate in resonance, potentially causing slight shifts in the position (λmax) and intensity (molar absorptivity, ε) of the absorption maximum compared to unsubstituted methyl cinnamate (B1238496).

Table 2: Chromophores and Expected Electronic Transitions for this compound

| Chromophore / System | Type of Transition | Expected Wavelength Region |

| Phenyl-C=C-C=O (Conjugated System) | π → π | 250 - 350 nm |

| C=O (Carbonyl Group) | n → π | > 300 nm (Often weak and may be obscured) |

| Phenyl Ring | π → π* | ~200-270 nm (Bands may merge with the main conjugated system's absorption) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of molecules like Methyl 3-(2,4-difluorophenyl)prop-2-enoate.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity PredictionFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically less favorable to remove electrons from a low-lying HOMO or add them to a high-lying LUMO.

A small HOMO-LUMO gap indicates that a molecule is more reactive and has lower kinetic stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.

Table 1: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table describes the standard formulas used in computational chemistry for calculating reactivity descriptors from HOMO and LUMO energies.

Analysis of Charge-Transfer Interactions and Molecular Electrostatic Potential (MEP)The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, helping to predict regions susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values:

Red and Yellow regions indicate negative potential, rich in electrons, and are the preferred sites for electrophilic attack.

Blue regions indicate positive potential, electron-deficient areas, which are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

By analyzing the MEP map of this compound, one could identify the likely sites for chemical reactions. For example, the oxygen atoms of the ester group would be expected to be regions of negative potential, while hydrogen atoms would be associated with positive potential.

Reaction Mechanism Modeling

Computational chemistry is also employed to model the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Computational Assessment of Stereoselectivity

The stereoselectivity in the synthesis of this compound, particularly the formation of the (E) or (Z)-isomer, can be rationalized and predicted using computational chemistry methods. The most common synthetic routes to this compound involve olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. Computational studies on these reactions provide insight into the transition states and intermediates that govern the stereochemical outcome.

In the context of the Wittig reaction, the stereoselectivity is influenced by the stability of the phosphorus ylide. For stabilized ylides, which are relevant for the synthesis of α,β-unsaturated esters like this compound, the reaction generally favors the formation of the (E)-isomer. Computational investigations have shown that this preference arises from the reversibility of the initial addition of the ylide to the aldehyde and the thermodynamic stability of the intermediates leading to the trans-alkene. The electronic nature of substituents on the benzaldehyde can also affect the cis/trans ratio of the product. elsevierpure.comresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the synthesis of α,β-unsaturated esters and typically exhibits high (E)-selectivity. Computational studies, including ab initio calculations, have been employed to investigate the mechanism and stereochemistry of the HWE reaction. These studies reveal that the reaction proceeds through the addition of a phosphonate carbanion to an aldehyde, forming an intermediate oxaphosphetane. The stability of the transition state leading to the oxaphosphetane determines the final stereochemistry. nih.gov For reactions involving stabilized phosphonates, the transition state leading to the (E)-alkene is generally lower in energy.

Computational models suggest that electron-withdrawing substituents on the aromatic aldehyde can influence the stereoselectivity of the HWE reaction. elsevierpure.comresearchgate.net The fluorine atoms in the 2 and 4 positions of the phenyl ring in 2,4-difluorobenzaldehyde (B74705) are electron-withdrawing, which can impact the stability of the intermediates and transition states. A computational study using ab initio and semi-empirical calculations has suggested that electron-withdrawing substituents can stabilize these species, which may reduce the reversibility of the reaction and potentially influence the Z-product formation. elsevierpure.comresearchgate.net

The table below summarizes the general stereochemical outcomes and the factors influencing them in the Wittig and HWE reactions, as supported by computational studies.

| Reaction | Typical Major Isomer | Influencing Factors | Computational Insights |

| Wittig Reaction (with stabilized ylides) | (E) | Ylide stability, reversibility of addition, thermodynamics of intermediates | Lower energy transition state for (E)-isomer formation |

| Horner-Wadsworth-Emmons Reaction | (E) | Structure of the phosphonate, reaction conditions (cation, temperature) | Greater stability of the transition state leading to the (E)-product |

In Silico Design and Structure-Reactivity Relationship Studies

In silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the structure-reactivity relationships of phenylpropenoate derivatives like this compound. These studies can elucidate the effects of substituents on the electronic properties and reactivity of the molecule without the need for experimental biological screening.

The presence of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of this compound. DFT calculations can be used to compute various molecular descriptors that quantify these effects. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The energy of the LUMO is indicative of the electron-accepting ability of the molecule, while the HOMO energy relates to its electron-donating ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Computational studies on cinnamic acid and its derivatives have shown that substituents on the phenyl ring alter the charge distribution across the molecule. nih.gov Electron-withdrawing groups, such as the fluorine atoms in this compound, are expected to lower the energy of both the HOMO and LUMO. This can affect the molecule's susceptibility to nucleophilic or electrophilic attack.

The molecular electrostatic potential (MEP) is another valuable tool in in silico studies. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the fluorine atoms, while the carbonyl carbon and the β-carbon of the double bond would be expected to be electrophilic.

The following table presents key computational descriptors and their implications for the reactivity of a generic phenylpropenoate system, which can be extrapolated to this compound.

| Computational Descriptor | Significance | Predicted Effect of 2,4-Difluoro Substitution |

| HOMO Energy | Electron-donating ability | Lowered energy, indicating reduced electron-donating character |

| LUMO Energy | Electron-accepting ability | Lowered energy, indicating enhanced electrophilicity at specific sites |

| HOMO-LUMO Gap | Chemical reactivity and stability | Altered gap, influencing overall reactivity |

| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic sites | Increased positive potential on the β-carbon, enhancing susceptibility to nucleophilic attack |

| NBO Charges | Atomic charge distribution | Significant charge polarization due to electronegative fluorine atoms |

These computational approaches provide a theoretical framework for understanding the intrinsic chemical properties and reactivity of this compound, guided by the electronic influence of the difluorophenyl moiety.

Applications of Methyl 3 2,4 Difluorophenyl Prop 2 Enoate As a Synthetic Building Block

Precursor for Advanced Organic Intermediates

The combination of functional groups in Methyl 3-(2,4-difluorophenyl)prop-2-enoate makes it an ideal precursor for the synthesis of more complex molecules, particularly those containing fluorine, which are of significant interest in medicinal and materials chemistry.

Fluorinated amino acids are crucial components in drug discovery and protein engineering, often enhancing metabolic stability and binding affinity. researchgate.net this compound can serve as a key precursor for the synthesis of 2,4-difluorophenylalanine derivatives. A common strategy involves the asymmetric hydrogenation of the α,β-unsaturated ester to establish the chiral center of the amino acid.

One plausible pathway begins with the introduction of an amino group or its equivalent at the α-position, followed by stereoselective reduction. For instance, the ester can be converted into a dehydroamino acid derivative. Subsequent asymmetric hydrogenation using a chiral rhodium or iridium catalyst can yield the desired fluorinated phenylalanine derivative with high enantioselectivity. researchgate.net Chiral Ni(II) complexes have also proven to be powerful tools for the asymmetric synthesis of fluorinated amino acids. beilstein-journals.orgpsu.educhemrxiv.org A strategy could involve the Michael addition of a chiral amine equivalent to the prop-2-enoate backbone, followed by transformation of the ester group.

Table 1: Representative Asymmetric Synthesis of Fluorinated Phenylalanine Derivatives

| Starting Material Class | Key Reaction Step | Catalyst/Reagent | Product Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| α,β-Unsaturated Ester | Asymmetric Hydrogenation | Chiral Rhodium-phosphine complex | Protected Phenylalanine | >90% researchgate.net |

| Chiral Glycine Equivalent | Michael Addition/Alkylation | Chiral Ni(II) Complex | Protected Phenylalanine | >94% chemrxiv.org |

This table presents generalized data from methodologies applicable to the synthesis of fluorinated amino acids.

The electron-deficient double bond in this compound makes it an excellent substrate for cyclopropanation reactions. nih.gov Cyclopropane (B1198618) rings are important structural motifs found in numerous natural products and pharmaceuticals. mdpi.com

The Simmons-Smith reaction, which typically uses a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanating alkenes. mdpi.com Given the electron-withdrawing nature of the ester and difluorophenyl groups, this reaction would proceed to form methyl 2-(2,4-difluorophenyl)cyclopropane-1-carboxylate. The stereochemistry of the addition is typically syn with respect to the plane of the double bond. rsc.org

Another powerful method is the transition-metal-catalyzed decomposition of diazo compounds. For example, reacting this compound with ethyl diazoacetate in the presence of a rhodium(II) or copper(I) catalyst can generate the corresponding cyclopropane derivative. rsc.orgrsc.org The use of chiral catalysts can achieve high levels of enantioselectivity in these transformations. rsc.org Michael-initiated ring-closure (MIRC) reactions provide another route, where a nucleophile adds to the β-position, and an intramolecular substitution reaction forms the three-membered ring. scispace.com

Table 2: Common Cyclopropanation Methods for Electron-Deficient Alkenes

| Method | Reagent(s) | Catalyst | Key Features |

|---|---|---|---|

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple or Et₂Zn | None | High yield for alkenes, including those with directing groups. mdpi.com |

| Catalytic Carbene Transfer | Ethyl Diazoacetate | Rh₂(OAc)₄ or Cu(acac)₂ | High stereoselectivity, applicable to a range of enones and acrylates. rsc.orgrsc.org |

This table summarizes general methods applicable to substrates like this compound.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The reactivity of this compound allows it to be a versatile starting point for constructing various fluorinated heterocyclic systems.

The synthesis of fluorinated nitrogen-containing heterocycles, such as pyrazoles and pyridines, is of significant interest. sci-hub.seresearchgate.netnih.govnih.gov this compound can act as a three-carbon synthon in cyclocondensation reactions.

For example, the reaction with hydrazine (B178648) or its derivatives is a well-established method for synthesizing pyrazoles. nih.govresearchgate.net The reaction would likely proceed via a Michael addition of hydrazine to the β-position of the prop-2-enoate, followed by an intramolecular cyclization and condensation to form a 3-(2,4-difluorophenyl)-substituted pyrazolone (B3327878) derivative. The specific isomer obtained would depend on the reaction conditions and substituents on the hydrazine.

Table 3: Synthesis of Fluorinated Pyrazoles

| Precursor Type | Reagent | Conditions | Product |

|---|---|---|---|

| β-Ketonitrile | Hydrazine | Reflux in isopropanol | 3-Amino-4-fluoropyrazole researchgate.net |

| α,α-Difluoro-β-ketoester | Hydrazine | Heat in isopropanol | Fluoropyrazol-5-one researchgate.net |

This table illustrates general synthetic strategies for fluorinated pyrazoles, adaptable from precursors derivable from the title compound.

The synthesis of fluorinated oxygen-containing heterocycles like furans and pyrans can also be achieved using this compound. researchgate.netnih.gov One common approach is through the epoxidation of the double bond. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide, methyl 3-(2,4-difluorophenyl)oxirane-2-carboxylate. This epoxide is a highly reactive intermediate that can be subjected to ring-opening and subsequent cyclization reactions to form larger oxygen-containing rings.

Alternatively, tandem reactions can be employed. A tandem SNAr-cyclocondensation strategy has been used to synthesize fluorinated benzofurans from tetrafluorobenzonitriles and α-hydroxycarbonyl compounds. nih.gov A similar strategy could be envisioned where a suitable oxygen nucleophile adds to the prop-2-enoate system, initiating a cyclization cascade.

Monomer in Polymer Chemistry (Focus on Chemical Polymerization Mechanisms)

This compound, as a substituted acrylate (B77674), can function as a monomer in polymerization reactions to produce fluorinated acrylic polymers. youtube.com These polymers are valued for their unique properties, including chemical resistance and low surface energy, conferred by the fluorine atoms. youtube.com

The most common mechanism for polymerizing acrylates is free-radical polymerization. gantrade.comresearchgate.net This process is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals.

The polymerization proceeds via three main steps:

Initiation: The initiator radical adds across the double bond of the monomer, creating a new monomer-centered radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

Termination: The growth of polymer chains is halted, typically through the combination of two radical chains or by disproportionation.

The presence of the 2,4-difluorophenyl group would significantly influence the properties of the resulting polymer, such as its thermal stability, refractive index, and solubility. The copolymerization of this compound with other vinyl monomers, like ethylene (B1197577) or other acrylates, can be used to tailor the final properties of the polymer for specific applications. gantrade.commdpi.comacs.org

Table 4: Overview of Radical Polymerization of Acrylate Monomers

| Polymerization Stage | Description | Key Factors |

|---|---|---|

| Initiation | Generation of free radicals and addition to the first monomer unit. | Initiator type (e.g., AIBN, BPO), temperature. upenn.edu |

| Propagation | Sequential addition of monomers to the growing radical chain. | Monomer concentration, solvent, temperature. |

| Termination | Cessation of chain growth by combination or disproportionation. | Radical concentration, viscosity of the medium ("gel effect"). upenn.edu |

| Chain Transfer | A growing polymer chain is terminated by transferring its radical to another species (monomer, solvent, or agent), which starts a new chain. | Presence of chain transfer agents, monomer structure. |

This table describes the general mechanism of radical polymerization applicable to acrylate monomers.

Application in Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)

As of the latest available scientific literature, there is no specific research detailing the application of this compound as a monomer in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While the general class of acrylate monomers is widely used in these methods, and fluorinated polymers are of significant interest, dedicated studies on this particular compound's polymerization behavior under controlled radical conditions have not been published.

Controlled radical polymerization techniques are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The incorporation of fluorine atoms, as present in this compound, is a common strategy to impart unique properties to polymers, such as thermal stability, chemical resistance, and specific optical and surface properties.

While direct data is absent for this compound, related research on other fluorinated monomers provides a context for its potential utility:

Atom Transfer Radical Polymerization (ATRP): Research has been conducted on the ATRP of various fluorinated monomers. For instance, studies have shown the successful polymerization of fluorinated acrylates and styrenes. scilit.comresearchgate.net In some cases, the C-F bond on a phenyl ring has been utilized as an initiation site for surface-initiated ATRP, demonstrating the reactivity of such fluorinated structures within an ATRP framework. rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: The RAFT technique has also been employed to polymerize a range of fluorinated monomers. For example, semifluorinated methylacrylic monomers have been successfully polymerized via Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization. nih.gov Furthermore, RAFT has been used for the polymerization of pentafluorophenyl methacrylate, which can then be modified post-polymerization to create functional polymers. rero.ch

Although one supplier notes that this compound can undergo radical polymerization, no experimental details or characterization data from controlled polymerization are provided. evitachem.com Without dedicated studies, key parameters such as its reactivity ratios with other monomers, the effectiveness of various ATRP catalysts or RAFT chain transfer agents, and the properties of the resulting homopolymers or copolymers remain unknown.

Consequently, no data tables with research findings on the controlled radical polymerization of this compound can be generated at this time. The synthesis of polymers from this specific building block via ATRP or RAFT represents an unexplored area of polymer chemistry.

Future Directions and Emerging Research Trends

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are becoming central to the synthesis of fine chemicals, including cinnamate (B1238496) derivatives. Future research is expected to concentrate on developing more environmentally benign methods for producing Methyl 3-(2,4-difluorophenyl)prop-2-enoate, minimizing waste, and avoiding hazardous reagents.

One promising green approach is the Knoevenagel condensation, which can be adapted for the synthesis of the cinnamic acid precursor. bepls.comtue.nlrsc.org This involves the reaction of 2,4-difluorobenzaldehyde (B74705) with malonic acid. Green variations of this reaction utilize environmentally friendly catalysts and solvents, or even solvent-free conditions. tue.nl For instance, using benign catalysts like ammonium (B1175870) bicarbonate can lead to high yields of the corresponding cinnamic acid with minimal environmental impact. tue.nl Subsequent esterification to the methyl ester can be achieved using green methods such as enzymatic catalysis.

Enzymatic synthesis, particularly using immobilized lipases like Novozym 435, offers a highly selective and green alternative to traditional acid-catalyzed esterification. nih.govnih.gov These biocatalytic methods operate under mild conditions and can be reused, reducing both waste and energy consumption. nih.gov Research into the enzymatic esterification of fluorinated cinnamic acids represents a significant area for future development.

Another key area is the development of greener Heck reaction protocols. The Heck reaction, a powerful tool for C-C bond formation, is a common method for synthesizing cinnamate esters from aryl halides and acrylates. beilstein-journals.orgnih.gov Future research will likely focus on using greener solvent systems, such as water or ionic liquids, and developing more robust and recyclable catalysts to improve the sustainability of this route. frontiersin.orgtandfonline.com

Table 1: Comparison of Potential Green Synthetic Routes

| Synthetic Route | Key Reactants | Potential Green Advantages | Key Research Focus |

| Green Knoevenagel Condensation | 2,4-Difluorobenzaldehyde, Malonic Acid | Use of water as a solvent, solvent-free conditions, biodegradable catalysts (e.g., ammonium bicarbonate). tue.nlrsc.org | Catalyst development, process optimization for fluorinated substrates. |

| Enzymatic Esterification | 3-(2,4-Difluorophenyl)acrylic acid, Methanol (B129727) | High selectivity, mild reaction conditions, reusable biocatalysts (e.g., immobilized lipases). nih.govnih.gov | Enzyme screening for fluorinated substrates, reaction optimization. |

| Green Heck Reaction | 1-Bromo-2,4-difluorobenzene (B57218), Methyl acrylate (B77674) | Use of green solvents (water, ionic liquids), development of recyclable palladium catalysts. frontiersin.orgtandfonline.com | Catalyst stability and reusability, ligand design for efficient coupling. |

Integration with Flow Chemistry and Microreactor Technology

Flow chemistry is emerging as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. nih.govacs.org The synthesis of this compound is well-suited for adaptation to continuous flow processes.

Flow reactors provide superior control over reaction parameters such as temperature and residence time, which is particularly beneficial for rapid and exothermic reactions. nih.gov The synthesis of α,β-unsaturated esters, including cinnamate derivatives, has been successfully demonstrated in microreactor systems. nih.govbeilstein-journals.org This technology allows for the safe handling of reactive intermediates and can lead to higher yields and purities compared to traditional batch methods. researchgate.netscielo.br

Table 2: Advantages of Flow Chemistry for Synthesis

| Feature | Advantage in Synthesis of this compound |

| Precise Temperature Control | Enables safe execution of potentially exothermic reactions like the Heck or Wittig reaction. acs.org |

| Enhanced Mixing | Rapid and efficient mixing leads to improved reaction rates and yields. nih.gov |

| Short Residence Times | Allows for the generation and use of unstable intermediates before they can decompose. nih.gov |

| Scalability | Easier and more predictable scale-up from laboratory to industrial production. nih.gov |

| Safety | Small reaction volumes minimize the risks associated with hazardous reagents or runaway reactions. flinders.edu.au |

Exploration of Novel Catalytic Systems for C-C Bond Formation

The formation of the carbon-carbon double bond between the phenyl ring and the prop-2-enoate moiety is a critical step in the synthesis of this compound. The Heck reaction is a cornerstone of this transformation, and ongoing research into novel catalytic systems promises to enhance its efficiency and scope. beilstein-journals.orgnih.gov

Future research will likely focus on developing more active and stable palladium catalysts that can operate under milder conditions and with lower catalyst loadings. researchgate.netacs.org The use of advanced ligands, such as N-heterocyclic carbenes (NHCs) and specialized phosphines, can improve the performance of palladium catalysts, particularly for less reactive aryl chlorides. mdpi.com Oxidative Heck reactions, which utilize a Pd(II) catalyst, also present an alternative pathway that can offer high selectivity. nih.gov

Beyond palladium, there is growing interest in using more abundant and less expensive metals as catalysts. Nickel-catalyzed cross-coupling reactions are a particularly promising area of research. chinesechemsoc.orgchinesechemsoc.orgnih.gov Nickel catalysts have shown efficacy in various C-C bond-forming reactions, including the coupling of vinyl and aryl electrophiles, and could be adapted for the synthesis of cinnamate esters. chinesechemsoc.orgrsc.org The development of robust nickel-based catalytic systems for the synthesis of this compound represents a significant and economically attractive research direction.

Table 3: Emerging Catalytic Systems for C-C Bond Formation

| Catalytic System | Description | Potential Advantages for Synthesis |

| Advanced Palladium Catalysts | Pd catalysts with sophisticated ligands (e.g., SPOs, NHCs) for improved activity and stability. beilstein-journals.orgresearchgate.netmdpi.com | Lower catalyst loading, milder reaction conditions, broader substrate scope. beilstein-journals.orgresearchgate.net |

| Nickel-Based Catalysts | Catalytic systems using more abundant and cost-effective nickel. chinesechemsoc.orgchinesechemsoc.orgnih.gov | Reduced cost, novel reactivity and selectivity. chinesechemsoc.orgrsc.org |

| Photoredox Catalysis | Dual catalytic systems using light to promote C-C bond formation. nih.gov | Mild reaction conditions, access to novel reaction pathways. nih.gov |

Advanced Material Precursor Research (Focus on Chemical Aspects of Materials)

The unique combination of a fluorinated aromatic ring and a polymerizable acrylate group makes this compound a compelling candidate as a monomer for advanced materials. The incorporation of fluorine into polymers is known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy (hydrophobicity). nih.gov

Future research is expected to explore the polymerization of this compound to create novel fluorinated polyesters or polyacrylates. rsc.org These materials could find applications in areas requiring high-performance polymers, such as specialty coatings, advanced composites, and optical materials. The cinnamate moiety itself can participate in photo-crosslinking reactions upon UV irradiation, which could be exploited to create photo-responsive materials or to cure polymer resins. researchgate.netresearchgate.net

The synthesis of copolymers, where this compound is combined with other monomers, could be used to tailor the properties of the resulting material. rsc.org For example, copolymerization with monomers like L-lactide could yield biodegradable polyesters with tunable properties. researchgate.net The focus of chemical research in this area will be on understanding the structure-property relationships of polymers derived from this fluorinated monomer and exploring their potential in various high-tech applications. dntb.gov.ua

Table 4: Potential Material Applications based on Chemical Structure

| Structural Feature | Resulting Material Property | Potential Application Area |

| 2,4-Difluorophenyl Group | Increased thermal stability, chemical resistance, hydrophobicity. nih.gov | High-performance coatings, low-friction surfaces, chemically resistant materials. |

| Methyl Prop-2-enoate Group | Polymerizable via free-radical or other polymerization methods. researchgate.net | Monomer for fluorinated polyacrylates and polyesters. rsc.org |